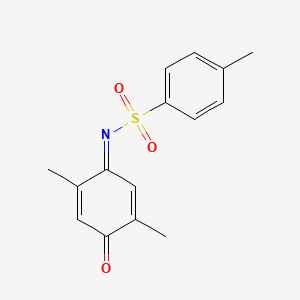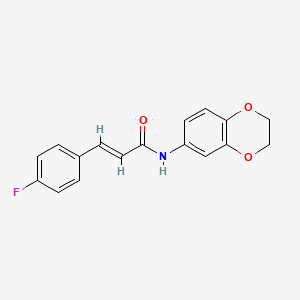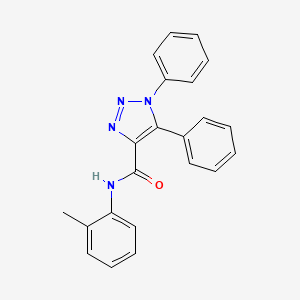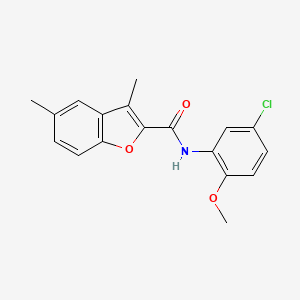![molecular formula C11H11Cl3N2OS B5783200 N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}butanamide](/img/structure/B5783200.png)
N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}butanamide, commonly known as TCB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TCB has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用機序
The mechanism of action of TCB is not fully understood, but it is believed to act as an inhibitor of certain ion channels, particularly those involved in the transport of calcium ions. By blocking these channels, TCB can affect a range of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
TCB has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in drug metabolism, which can lead to changes in the pharmacokinetics of other drugs. TCB has also been found to induce apoptosis, or programmed cell death, in certain types of cancer cells. Additionally, TCB has been shown to affect the release of neurotransmitters, which can have implications for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of TCB as a research tool is its specificity. Because it targets specific ion channels and enzymes, it can be used to investigate the role of these proteins in various biological processes. However, TCB also has some limitations. For example, it can be difficult to control the concentration of TCB in experiments, and it can be toxic to cells at high concentrations.
将来の方向性
There are several areas of research where TCB may have potential future applications. One area is the study of ion channels and their role in various physiological processes. TCB may also have potential applications in the development of new cancer therapies, particularly for the treatment of tumors that are resistant to conventional chemotherapy. Additionally, TCB may be useful in the study of oxidative stress and its role in various diseases, including neurodegenerative disorders. Further research is needed to fully understand the potential applications of TCB in these and other areas.
In conclusion, TCB is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. The synthesis method is well-established, and TCB has been used extensively in scientific research. While there are some limitations to its use, TCB has potential future applications in several areas of research.
合成法
TCB can be synthesized through a multi-step process that involves the reaction of 2,4,5-trichloroaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with butanoyl chloride to produce TCB. The synthesis method has been well-established and is widely used in research laboratories.
科学的研究の応用
TCB has been used extensively in scientific research as a tool for investigating various biological processes. It has been found to be particularly useful in the study of ion channels, which play a critical role in many physiological processes. TCB has also been used to study the effects of oxidative stress on cells, as well as the role of certain enzymes in the metabolism of drugs and other compounds.
特性
IUPAC Name |
N-[(2,4,5-trichlorophenyl)carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3N2OS/c1-2-3-10(17)16-11(18)15-9-5-7(13)6(12)4-8(9)14/h4-5H,2-3H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSZCFRWMYBURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-bromophenoxy)acetyl]pyrrolidine](/img/structure/B5783132.png)

![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5783145.png)

![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5783154.png)



![5-(5-chloro-2-thienyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5783195.png)
![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)
![methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5783232.png)